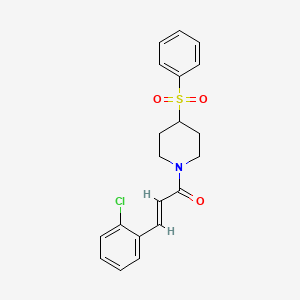
4-bromo-N-cyclohexyl-N-methylaniline
Descripción general
Descripción
4-bromo-N-cyclohexyl-N-methylaniline is a chemical compound with the molecular formula C13H18BrN and a molecular weight of 268.19 . It is commonly used in scientific experiments.
Molecular Structure Analysis
The molecular structure of 4-bromo-N-cyclohexyl-N-methylaniline consists of a cyclohexyl group (C6H11) and a methyl group (CH3) both attached to a nitrogen atom, which is also attached to a phenyl ring with a bromine atom at the para position .Physical And Chemical Properties Analysis
4-bromo-N-cyclohexyl-N-methylaniline is a clear liquid at room temperature . It has a molecular weight of 268.19 . More detailed physical and chemical properties are not available in the sources I found.Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
4-bromo-N-cyclohexyl-N-methylaniline plays a crucial role in various synthetic and chemical reactions. For instance, it is used in the synthesis of biphenyl carboxylic acid derivatives through Suzuki coupling approaches, highlighting its importance in complex organic synthesis processes (Ennis et al., 1999). Additionally, it serves as a precursor in the palladium(0) catalyzed synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives, showcasing its versatility in creating compounds with potential nonlinear optical properties (Rizwan et al., 2021).
Metabolic Studies
This chemical is also significant in metabolic studies. For example, research on rat liver microsomal metabolism of halogenated 4-methylanilines provides insights into the metabolic pathways and by-products formed during the metabolism of such compounds (Boeren et al., 1992).
Advanced Material Synthesis
In advanced material synthesis, 4-bromo-N-cyclohexyl-N-methylaniline is used to create specific recognition matrices for molecular imprinting. This application is crucial in the targeted capture and analysis of biomolecules, as demonstrated in the synthesis of a matrix for creatinine imprinting, which has implications in clinical diagnostics (Syu et al., 2010).
Electrophilic Bromination
Another application is in the study of electrophilic bromination reactions. Research on bromination of anilines encapsulated in β-cyclodextrin, where 4-bromo-N-cyclohexyl-N-methylaniline acts as a reactant, provides valuable insights into the selectivity and efficiency of such reactions (Velusamy et al., 1996).
Hemoglobin Interaction Studies
This compound is also studied for its interaction with biological molecules like hemoglobin. Investigations into the reactions of 4-halogeno-N,N-dimethylaniline-N-Oxide with hemoglobin shed light on the biochemical interactions and transformations of such compounds in biological systems (Renner, 2004).
Propiedades
IUPAC Name |
4-bromo-N-cyclohexyl-N-methylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN/c1-15(12-5-3-2-4-6-12)13-9-7-11(14)8-10-13/h7-10,12H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFPEHHQCQWRSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[1-(3-Chlorophenyl)cyclobutyl]methyl]prop-2-enamide](/img/structure/B2425072.png)
![1-(3,4-Dimethylphenyl)-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea](/img/structure/B2425073.png)
![N-(3,4-dimethoxyphenyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2425074.png)
![4,6-dimethyl-3-{[3-(trifluoromethyl)phenyl]sulfonyl}-2(1H)-pyridinone](/img/structure/B2425075.png)
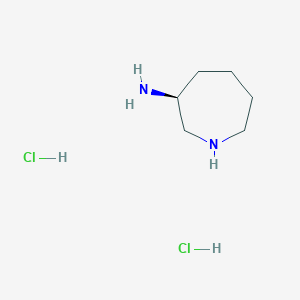
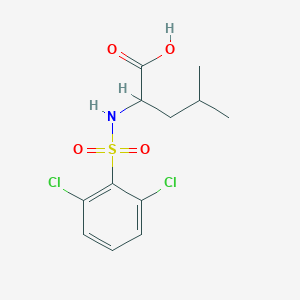
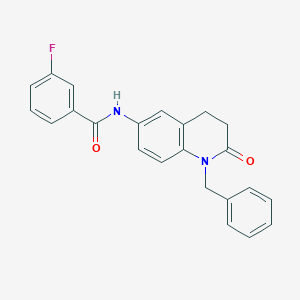
![6-Fluorospiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride](/img/structure/B2425084.png)
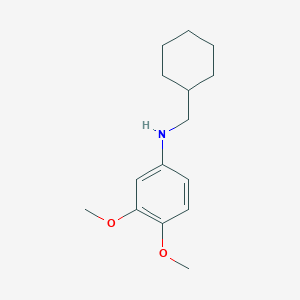
![2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2425087.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzamide](/img/structure/B2425088.png)

![1-[3-(2,2-Dimethylpropyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2425091.png)
